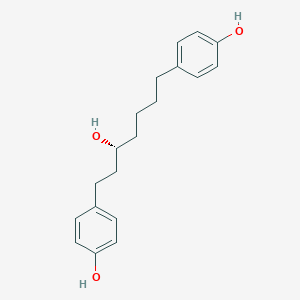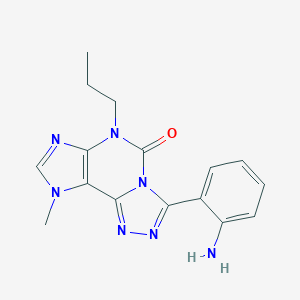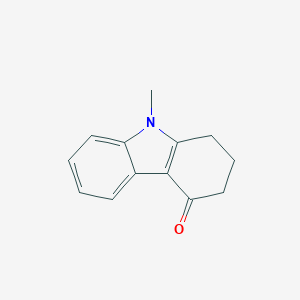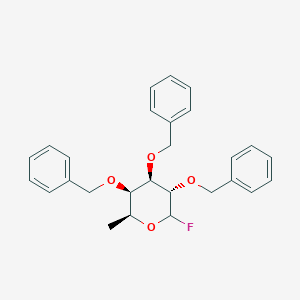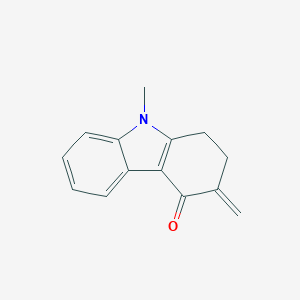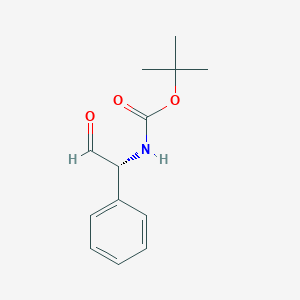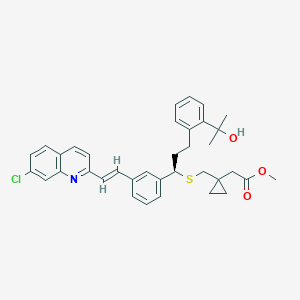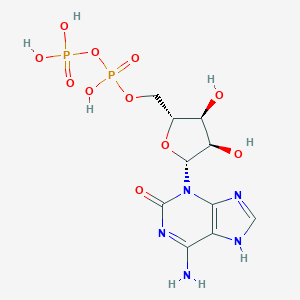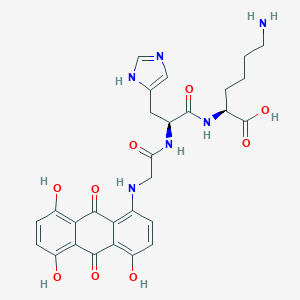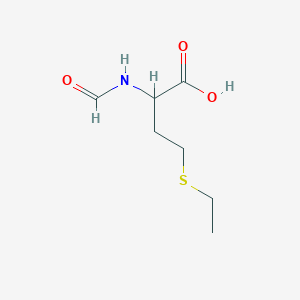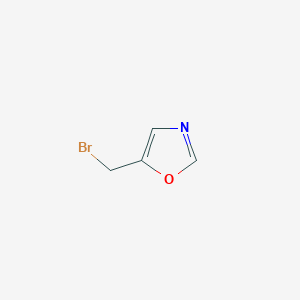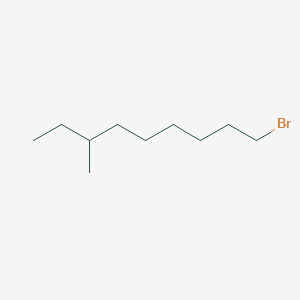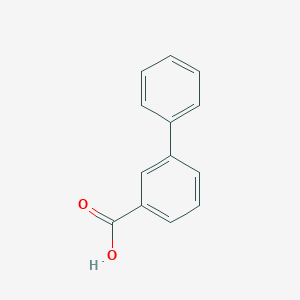
Biphenyl-3-carboxylic acid
Vue d'ensemble
Description
Biphenyl-3-carboxylic acid is a compound characterized by the presence of two phenyl rings connected by a single bond with a carboxylic acid group attached to the meta position of one of the rings. The dihedral angle between the phenyl rings is reported to be around 31 degrees, which indicates a certain degree of torsion and is likely to influence the compound's physical and chemical properties .
Synthesis Analysis
The synthesis of biphenyl-3-carboxylic acid derivatives has been explored through various methods. For instance, the metalation of unprotected biphenyl carboxylic acids with sec-butyllithium followed by electrophilic substitution has been described, which allows for regioselective functionalization of the biphenyl scaffold . Additionally, the hydrothermal self-assembly method has been employed to generate coordination compounds using biphenyl tricarboxylic acid derivatives as building blocks, indicating the versatility of biphenyl carboxylic acids in constructing complex structures .
Molecular Structure Analysis
The molecular structure of biphenyl-3-carboxylic acid has been determined through X-ray crystallography, revealing that the compound forms cyclic dimers through hydrogen bonding, with the carboxyl hydrogen atoms being ordered . The dihedral angle between the phenyl rings is slightly smaller at lower temperatures, suggesting some temperature dependence of the molecular conformation .
Chemical Reactions Analysis
Biphenyl-3-carboxylic acid and its derivatives participate in various chemical reactions. Cyclization reactions involving the oxidation of carboxylic acids with lead tetra-acetate have been studied, leading to the formation of benzocoumarin derivatives . Additionally, the compound has been used to synthesize organotin(IV) carboxylates, which have been characterized and evaluated for biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl-3-carboxylic acid derivatives have been investigated in several studies. For example, the liquid crystalline behavior of biphenyl-4-carboxylic acid has been theoretically studied, providing insights into molecular ordering and transition temperatures based on intermolecular interaction energies . The magnetic and luminescence properties of metal-organic frameworks constructed from biphenyl tricarboxylate blocks have also been examined, highlighting the potential applications of these compounds in materials science .
Applications De Recherche Scientifique
Application 1: URAT1 Inhibitors for the Treatment of Hyperuricemia and Gout
- Summary of the Application : Biphenyl-3-carboxylic acid derivatives have been discovered as potent inhibitors of Urate Transporter 1 (URAT1), a clinically validated target for the treatment of hyperuricemia and gout . Hyperuricemia, characterized by high serum uric acid concentration, can lead to the deposition of monosodium urate crystals in articular and non-articular structures, causing gout .
- Methods of Application or Experimental Procedures : Two series of biphenyl carboxylic acids were designed based on the structures of URAT1 inhibitors Epaminurad and Telmisartan via a strategy of pharmacophore fusion . Fifty-one novel compounds were synthesized, and most of them showed obvious inhibition against human URAT1 .
- Results or Outcomes : The compounds A1 and B21 were identified as the most potent URAT1 inhibitors in series A and B, respectively . They exhibited IC50 values of 0.93 μM and 0.17 μM, which were comparable or superior to the clinical uricosuric drug benzbromarone .
Application 2: Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals
- Summary of the Application : Biphenyl derivatives, including Biphenyl-3-carboxylic acid, are used to produce an extensive range of products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
- Results or Outcomes : The use of Biphenyl-3-carboxylic acid in these applications contributes to the development of new technologies in various fields, including agriculture and electronics .
Application 3: Medicinal Chemistry
- Summary of the Application : Several biphenyl derivatives, including Biphenyl-3-carboxylic acid, serve as versatile platforms in medicinal chemistry . They are broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
- Results or Outcomes : The use of Biphenyl-3-carboxylic acid in these applications contributes to the development of new drugs and therapies in various fields of medicine .
Application 4: Synthesis of Natural Products
- Summary of the Application : Biphenyl-3-carboxylic acid is used in the synthesis of various natural products. For example, it is used in the synthesis of fenbufen and flurbiprofen, which have antipyretic properties and serve as non-steroidal anti-inflammatory drugs .
- Results or Outcomes : The use of Biphenyl-3-carboxylic acid in these applications contributes to the development of new drugs and therapies in the field of medicine .
Application 5: Surface Modification of Nanoparticles
- Summary of the Application : Carboxylic acids, including Biphenyl-3-carboxylic acid, are used in the surface modification of nanoparticles and nanostructures such as carbon nanotubes and graphene .
- Results or Outcomes : The use of Biphenyl-3-carboxylic acid in these applications contributes to the development of new nanomaterials with improved properties .
Safety And Hazards
Biphenyl-3-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
3-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLWJFYYOIRPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221833 | |
| Record name | Biphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-3-carboxylic acid | |
CAS RN |
716-76-7 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenyl-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BIPHENYLCARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-BIPHENYLCARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenylbenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W48UX3L48Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

